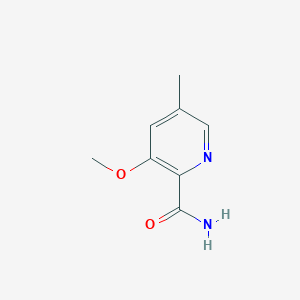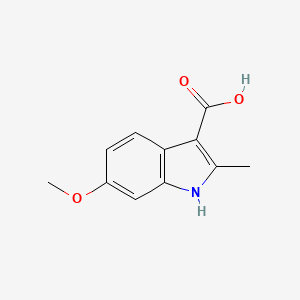![molecular formula C21H15ClN2O3S B13136520 1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-24-7](/img/structure/B13136520.png)
1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include amino, chloro, and phenoxy groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common approach is the functionalization of anthracene at the 9,10-positions, followed by the introduction of amino, chloro, and phenoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
化学反应分析
Types of Reactions
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- 1,4-Diamino-2,3-dichloroanthracene-9,10-dione
- 1,4-Diamino-6-bromo-2-(4-(methylthio)phenoxy)anthracene-9,10-dione
- 1,4-Diamino-6-chloro-2-(4-(methylthio)phenyl)anthracene-9,10-dione
Uniqueness
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and functional properties. The phenoxy group further enhances its versatility, making it suitable for various applications in research and industry.
属性
CAS 编号 |
88605-24-7 |
|---|---|
分子式 |
C21H15ClN2O3S |
分子量 |
410.9 g/mol |
IUPAC 名称 |
1,4-diamino-6-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)20(25)13-7-2-10(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3 |
InChI 键 |
PTAPTGYKMNDIQJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


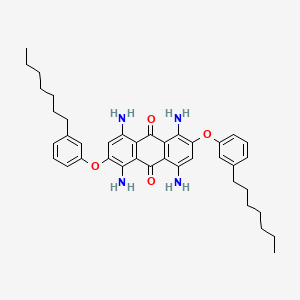
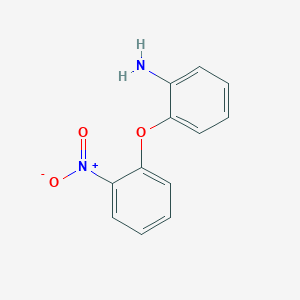
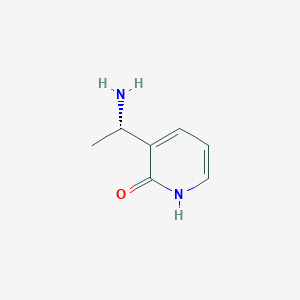
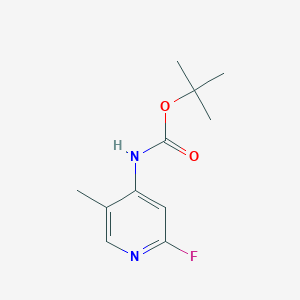

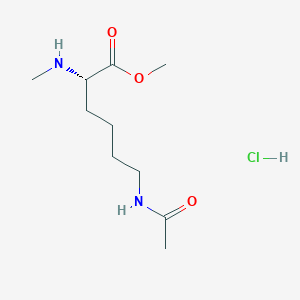
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
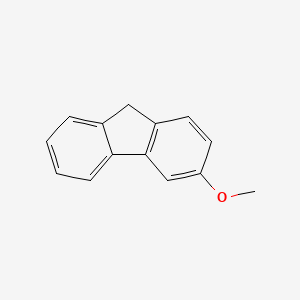
![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
